molecular formula C4H6O3 B3126298 2-(oxiran-2-yl)acetic Acid CAS No. 33278-09-0

2-(oxiran-2-yl)acetic Acid

Cat. No.: B3126298
CAS No.: 33278-09-0
M. Wt: 102.09 g/mol
InChI Key: ZVNYKZKUBKIIAH-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)acetic acid is an organic compound with the molecular formula C₄H₆O₃. It is characterized by the presence of an oxirane (epoxide) ring attached to an acetic acid moiety. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxiran-2-yl)acetic acid can be synthesized through several methods. One common approach involves the epoxidation of vinylacetic acid. This reaction typically uses a peracid, such as m-chloroperbenzoic acid, as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxiran-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(oxiran-2-yl)acetic acid involves its reactivity with nucleophiles due to the strained oxirane ring. The ring-opening reactions are facilitated by the presence of nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxiran-2-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    2-(Oxiran-2-yl)propanoic acid: Similar structure with a propanoic acid moiety.

    Glycidic acid: Another epoxide-containing carboxylic acid

Uniqueness

2-(Oxiran-2-yl)acetic acid is unique due to its specific combination of an oxirane ring and an acetic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial processes .

Properties

IUPAC Name

2-(oxiran-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYKZKUBKIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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